molecular formula C15H16N2O3S B2394001 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034419-26-4

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2394001
CAS RN: 2034419-26-4
M. Wt: 304.36
InChI Key: FVVNRAOFBXLZQE-UHFFFAOYSA-N
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Description

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-phenylthiazole-4-carboxamide” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a phenylthiazole moiety and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydrofuran ring would introduce some rigidity into the molecule, while the phenylthiazole and carboxamide groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group on the tetrahydrofuran ring could potentially be deprotonated to form an alkoxide, which could then participate in nucleophilic substitution or elimination reactions . The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxamide group and the hydroxy group on the tetrahydrofuran ring could potentially make the compound somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Studies on related compounds emphasize the synthesis and characterization of novel chemical entities, demonstrating methodologies that could be applied to the compound of interest. For example, research on the synthesis of metal (II) complexes of tridentate Schiff base ligands derived from similar thiazole compounds highlights techniques for synthesizing and characterizing complex molecules with potential biological activity (Karabasannavar, Allolli, & Kalshetty, 2017). These methods involve various physicochemical techniques such as IR, NMR, ESI-mass, and molar conductance data, underscoring the detailed analytical approaches required to elucidate the structures of novel compounds.

Biological Activity

The biological activities of structurally related compounds are frequently explored, with studies assessing their potential antimicrobial, antifungal, and cytotoxic effects. For instance, the antimicrobial and DNA cleavage activities of metal complexes derived from related thiazole compounds were investigated, revealing that these complexes exhibit enhanced activity compared to their ligands alone, suggesting avenues for developing novel therapeutic agents (Karabasannavar et al., 2017). Such research underscores the interest in thiazole derivatives for their potential biological applications, which could extend to the compound of interest.

Anticancer and Antiviral Applications

Specific studies focus on the synthesis of compounds for anticancer and antiviral applications. The creation of anticancer nucleosides based on triazole nucleosides, for example, highlights the potential of these compounds in developing treatments for cancer (Lei et al., 2014). Additionally, research on spirothiazolidinones as antiviral agents against the influenza virus showcases the diverse therapeutic potentials of thiazole derivatives (Apaydın et al., 2021).

Future Directions

The compound could potentially be of interest in medicinal chemistry research, given the biological activity of many compounds containing tetrahydrofuran rings, phenylthiazoles, and carboxamides . Further studies could explore its synthesis, properties, and potential biological activities.

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-13(16-9-15(19)6-7-20-10-15)12-8-21-14(17-12)11-4-2-1-3-5-11/h1-5,8,19H,6-7,9-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVNRAOFBXLZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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